3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions involving pyrrolidine and an appropriate leaving group on the ethyl chain.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with an alkylthiol under basic conditions.
Benzamide Formation: Finally, the benzamide moiety is introduced through an amide coupling reaction using benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyridazine derivatives with biological targets. Its fluorine atom can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds or dipole interactions, enhancing the binding affinity to the target. The pyrrolidine ring and thioether linkage can also contribute to the overall binding through hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide
- 3-fluoro-N-(6-(ethylthio)pyridazin-3-yl)benzamide
- 3-fluoro-N-(6-(propylthio)pyridazin-3-yl)benzamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is unique due to the presence of the pyrrolidine ring, which can enhance its binding affinity and specificity to biological targets. The combination of the fluorine atom and the thioether linkage also provides distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-N-[6-(2-pyrrolidin-1-ylethylsulfanyl)pyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-14-5-3-4-13(12-14)17(23)19-15-6-7-16(21-20-15)24-11-10-22-8-1-2-9-22/h3-7,12H,1-2,8-11H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHATPDKFLXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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